molecular formula C21H30N2O5S2 B4637486 N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

Cat. No.: B4637486
M. Wt: 454.6 g/mol
InChI Key: RAXXQNLLPFAKQO-UHFFFAOYSA-N
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Description

N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and dibutyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dibutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.

    Reduction: Formation of N,N-dibutyl-4-aminobenzenesulfonamide.

    Substitution: Formation of halogenated derivatives of the benzene ring.

Scientific Research Applications

N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-4-methoxybenzenesulfonamide: Similar structure but lacks the additional sulfonamide group.

    N-Butylbenzenesulfonamide: Contains a butyl group instead of dibutyl and lacks the methoxy group.

    N,N′-1,4-Naphthalenediylbis(4-methoxybenzenesulfonamide): Features a naphthalene core instead of a benzene ring.

Uniqueness

N,N-DIBUTYL-4-(4-METHOXYBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups and the presence of both methoxy and dibutyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N,N-dibutyl-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S2/c1-4-6-16-23(17-7-5-2)30(26,27)21-12-8-18(9-13-21)22-29(24,25)20-14-10-19(28-3)11-15-20/h8-15,22H,4-7,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXQNLLPFAKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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